An In-depth Technical Guide to 2,5-Dichloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,5-Dichloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications
Abstract: This guide provides a comprehensive technical overview of 2,5-Dichloro-4-nitrobenzoic acid, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, established synthetic routes, and key reactive characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the practical application and handling of this compound.
Physicochemical Properties
2,5-Dichloro-4-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This substitution pattern imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]
Core Identification Data
| Identifier | Value |
| IUPAC Name | 2,5-dichloro-4-nitrobenzoic acid[1] |
| CAS Number | 13300-60-2[2] |
| Molecular Formula | C₇H₃Cl₂NO₄[2] |
| Molar Mass | 236.01 g/mol [2] |
Physical Properties
The physical characteristics of 2,5-Dichloro-4-nitrobenzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Melting Point | 205-206 °C[2] | ChemBK |
| Boiling Point (Predicted) | 382.0 ± 42.0 °C[2] | ChemBK |
| Density (Predicted) | 1.713 ± 0.06 g/cm³[2] | ChemBK |
Spectral Analysis
Synthesis and Manufacturing
The synthesis of substituted nitrobenzoic acids often involves the nitration of a corresponding dichlorobenzoic acid precursor.
Common Synthetic Routes
A common method for synthesizing similar compounds, such as 2,5-dichloro-3-nitrobenzoic acid, involves the nitration of 2,5-dichlorobenzoic acid.[3] This is typically achieved by treating the dichlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid.[3]
Caption: General workflow for the synthesis of 2,5-Dichloro-4-nitrobenzoic acid.
Detailed Synthesis Protocol (Analogous)
The following is a representative protocol for the nitration of a dichlorobenzoic acid, adapted from the synthesis of 2,5-dichloro-3-nitrobenzoic acid.[3]
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Suspension: Suspend the starting material, 2,5-dichlorobenzoic acid, in concentrated sulfuric acid.[3]
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Addition of Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is added dropwise to the suspension at a controlled temperature, typically between 5°C and 10°C.[3]
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Reaction: The reaction mixture is stirred for an extended period (e.g., 15 hours) at a temperature between 20°C and 25°C.[3]
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Quenching: The reaction is then quenched by pouring the mixture onto ice.[3]
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Isolation: The resulting precipitate is filtered, washed with water, and dried.[3]
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/water.[3]
Purification and Characterization
Post-synthesis, purification is critical to ensure the high purity of the final product, which is essential for its use in pharmaceutical applications. Recrystallization is a common and effective method for purifying solid organic compounds. The purity of the final product should be verified using analytical techniques such as melting point determination and chromatographic methods (e.g., HPLC).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 2,5-Dichloro-4-nitrobenzoic acid is dictated by its three key functional groups: the carboxylic acid, the nitro group, and the two chlorine atoms on the aromatic ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group can undergo typical reactions such as esterification and conversion to an acyl chloride.[4] Due to the strong electron-withdrawing effects of the chlorine atoms and the nitro group, the acidity of the carboxylic acid is significantly enhanced compared to benzoic acid.[4]
Reactivity of the Nitro Group
The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. It can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals, opening up pathways for further functionalization.[1]
Nucleophilic Aromatic Substitution
The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the electron-withdrawing nitro group.[1] This allows for the introduction of various nucleophiles to the aromatic ring.
Caption: Key reactive sites of 2,5-Dichloro-4-nitrobenzoic acid.
Applications in Research and Drug Development
2,5-Dichloro-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.[1]
As a Building Block in Organic Synthesis
Its multifunctional nature, with three distinct reactive sites, makes it an excellent scaffold for constructing complex organic molecules.[1] The carboxylic acid allows for amide bond formation, a key linkage in many drug molecules.[1]
Role in the Synthesis of Bioactive Molecules
Halogenated aromatic compounds are highly valued in the pharmaceutical industry for their ability to influence properties like lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The presence of two chlorine atoms and a nitro group in 2,5-Dichloro-4-nitrobenzoic acid provides a versatile platform for medicinal chemists to explore structure-activity relationships (SAR) and develop novel drug candidates.[1][5]
Safety and Handling
2,5-Dichloro-4-nitrobenzoic acid is a chemical that requires careful handling to minimize exposure and ensure safety.
Hazard Identification
Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It may also cause respiratory irritation.[6]
Handling and Storage Protocols
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Handling: Use only in a well-ventilated area or outdoors.[6] Wear protective gloves, eye protection, and face protection.[6] Avoid breathing dust and wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
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Storage: Store in a well-ventilated place and keep the container tightly closed.[6] Store locked up.[6]
Disposal
Dispose of contents and container to an approved waste disposal plant.[6]
Conclusion
2,5-Dichloro-4-nitrobenzoic acid is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis, reactivity, and applications are well-understood, and with proper safety precautions, it can be effectively utilized in a research and development setting.
References
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ChemBK. Benzoic acid, 2,5-dichloro-4-nitro-. [Link]
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PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]
